1-(1,2-benzoxazol-3-yl)-N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}methanesulfonamide
Description
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4S/c1-27-18-21-16(20-17(22-18)24-9-5-2-6-10-24)11-19-29(25,26)12-14-13-7-3-4-8-15(13)28-23-14/h3-4,7-8,19H,2,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQWQRQWULYVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzoxazole Core
The benzoxazole scaffold is synthesized via cyclocondensation of 2-aminophenol with chloroacetic acid under acidic conditions. Optimized conditions involve refluxing in hydrochloric acid (4 N, 16 h), yielding 2-(chloromethyl)-1 H-benzo[ d]oxazole (75–80% yield).
Mechanistic Insight :
- Protonation of the amine facilitates nucleophilic attack on chloroacetic acid.
- Intramolecular cyclization eliminates water, forming the benzoxazole ring.
Analytical Validation :
- 1H NMR (DMSO- d6): δ 7.45–7.80 (m, 4H, Ar-H), 4.85 (s, 2H, CH2Cl).
- IR : 1610 cm−1 (C=N), 750 cm−1 (C-Cl).
Synthesis of 4-Methoxy-6-(Piperidin-1-yl)-1,3,5-Triazin-2-ylmethyl Chloride
Sequential Substitution on Cyanuric Chloride
Cyanuric chloride serves as the triazine precursor, undergoing stepwise nucleophilic substitutions:
Step 1: Piperidine Substitution
- Cyanuric chloride (1 eq), piperidine (1.1 eq), tetrahydrofuran (THF), 0°C, 2 h.
- Intermediate: 4,6-Dichloro-2-piperidin-1-yl-1,3,5-triazine (85% yield).
Step 2: Methoxy Substitution
- Intermediate (1 eq), sodium methoxide (1.2 eq), methanol, 25°C, 4 h.
- Intermediate: 4-Methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl chloride (78% yield).
Step 3: Hydroxymethylation and Chlorination
- Reaction with formaldehyde (1.5 eq) in NaOH (10%) yields 4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-ylmethanol .
- Chlorination with thionyl chloride (SOCl2, 2 eq) affords 4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-ylmethyl chloride (90% yield).
Analytical Data :
Final Coupling Reaction
Nucleophilic Substitution
The methanesulfonamide and triazine intermediates are coupled via SN2 displacement:
Protocol :
- 1,2-Benzoxazol-3-ylmethanesulfonamide (1 eq), 4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-ylmethyl chloride (1.1 eq), triethylamine (2 eq), acetonitrile, 60°C, 8 h.
- Yield: 65–70%.
Mechanistic Rationale :
- Triethylamine deprotonates the sulfonamide NH, generating a nucleophilic amine.
- The chloromethyl triazine undergoes SN2 attack, forming the C-N bond.
Characterization :
- IR : 1340 cm−1 (S=O), 1550 cm−1 (triazine ring).
- High-Resolution Mass Spectrometry : m/z 493.2 [M+H]+ (calculated: 493.2).
Optimization and Challenges
Regioselectivity in Triazine Substitution
Purification Strategies
- Silica gel chromatography (ethyl acetate/hexane, 1:3) isolates triazine intermediates.
- Recrystallization from ethanol/water (7:3) purifies the final product.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| 2.1 | HCl reflux | 80 | 16 | High purity |
| 2.2 | K2CO3/DMF | 70 | 12 | Mild conditions |
| 3.3 | SOCl2 chlorination | 90 | 2 | Rapid conversion |
| 4.1 | Et3N/CH3CN | 70 | 8 | Scalability |
Chemical Reactions Analysis
1-(1,2-benzoxazol-3-yl)-N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their unique properties and applications.
Scientific Research Applications
1-(1,2-benzoxazol-3-yl)-N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}methanesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulating signaling pathways: The compound can influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Interacting with DNA or RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
1-(1,2-benzoxazol-3-yl)-N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}methanesulfonamide can be compared with similar compounds, such as:
LY2562175: A potent FXR agonist with lipid-modulating properties.
2-(6-Methoxybenzo[d]isoxazol-3-yl)ethanol: A related compound used in pharmaceutical testing.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 1-(1,2-benzoxazol-3-yl)-N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}methanesulfonamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into several key components:
- Benzoxazole moiety : Known for its diverse biological activities.
- Piperidine ring : Contributes to the compound's interaction with biological targets.
- Triazine structure : Often associated with herbicidal and antimicrobial properties.
- Methanesulfonamide group : Imparts solubility and stability.
Antimicrobial Activity
Research indicates that compounds containing the benzoxazole and piperidine moieties exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to the one demonstrated potent activity against both bacterial and fungal strains. Specifically, the presence of the piperidine ring enhances interaction with microbial enzymes, potentially disrupting their function .
Anticancer Properties
Mannich bases, which include structures similar to our compound, have been extensively studied for their anticancer potential. The compound's structural features may allow it to inhibit key enzymes involved in cancer cell proliferation. For instance, some derivatives have shown cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells, with IC50 values indicating effective concentrations .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The methanesulfonamide group may interact with active sites of enzymes crucial for microbial survival or cancer cell growth.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, leading to disruption of replication processes .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of benzoxazole derivatives against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in treatment, suggesting its potential as a novel antimicrobial agent .
Study 2: Anticancer Activity
In vitro testing on human cancer cell lines revealed that derivatives of this compound exhibited significant cytotoxicity. For example, one derivative showed an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating a promising lead for further development in cancer therapeutics .
Comparative Analysis of Biological Activities
Q & A
Basic: What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of solvents, temperature, and catalysts. Key steps include:
- Solvent selection : Dimethyl sulfoxide (DMSO) or acetonitrile are preferred for their ability to dissolve polar intermediates and stabilize reactive species .
- Temperature optimization : Reactions may require reflux conditions (80–120°C) to overcome activation barriers, particularly during sulfonamide coupling or triazine ring formation .
- Catalytic systems : Transition-metal catalysts (e.g., Pd for cross-coupling) or acid/base catalysts (e.g., Hünig’s base for deprotonation) are critical for regioselectivity .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is essential to isolate the final product from byproducts like unreacted benzoxazole or triazine intermediates .
Basic: What spectroscopic and chromatographic techniques are recommended for structural validation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are indispensable for confirming substituent positions on the benzoxazole and triazine rings. Key signals include:
- Benzoxazole protons: δ 7.5–8.5 ppm (aromatic region).
- Methoxy group (OCH₃): δ ~3.8 ppm (singlet).
- Piperidine protons: δ 1.5–2.5 ppm (multiplet) .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular ion ([M+H]⁺) and fragmentation patterns to verify the sulfonamide linkage .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization, with Rf values compared to reference standards .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies (e.g., varying IC₅₀ values in enzyme assays)?
Methodological Answer:
Contradictions often arise from:
- Experimental design : Differences in assay conditions (pH, temperature, or buffer composition) can alter compound solubility or target binding. Standardize protocols using guidelines from (linking to theoretical frameworks for reproducibility) .
- Compound purity : Impurities (e.g., residual solvents or unreacted intermediates) may confound results. Quantify purity via HPLC (>95%) and validate with orthogonal methods (e.g., elemental analysis) .
- Target specificity : Off-target interactions can skew results. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding kinetics to the primary target .
- Data normalization : Apply statistical tools (e.g., Grubbs’ test for outliers) and cross-validate with independent assays (e.g., cellular vs. enzymatic assays) .
Advanced: What computational strategies are effective for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., kinases or GPCRs). Focus on hydrogen bonds between the sulfonamide group and active-site residues .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS). Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
- QSAR modeling : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioactivity .
- Free energy calculations : Apply MM/PBSA or MM/GBSA to estimate binding affinities and prioritize analogs for synthesis .
Basic: How to evaluate the compound’s stability under physiological conditions for in vitro studies?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis of the sulfonamide bond) .
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .
- Light sensitivity : Store samples in amber vials and expose to UV/visible light (ICH Q1B guidelines) to assess photodegradation .
Advanced: What strategies are recommended for designing analogs to improve metabolic stability or reduce toxicity?
Methodological Answer:
- Bioisosteric replacement : Substitute the piperidine group with morpholine (improves solubility) or replace the benzoxazole with indole (reduces hepatic toxicity) .
- Prodrug approaches : Introduce ester or carbamate moieties to the sulfonamide group for controlled release in vivo .
- Metabolic soft spots : Identify labile sites (e.g., methoxy group) via liver microsome assays. Introduce fluorine atoms or methyl groups to block oxidative metabolism .
- Toxicity screening : Use zebrafish models or high-content screening (HCS) in hepatocytes to assess cytotoxicity and mitochondrial dysfunction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
